チミン-α,α,α,6-D4 グリコール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

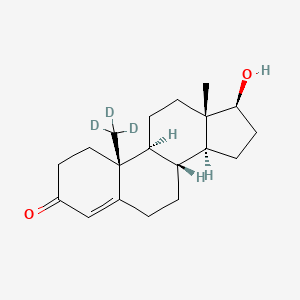

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL, also known as THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL, is a useful research compound. Its molecular formula is C7H6D4N2O4 and its molecular weight is 190.19. The purity is usually 95%.

BenchChem offers high-quality THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

癌研究と治療

チミン二量体: は、チミン-α,α,α,6-D4 グリコールと密接に関連しており、癌の発症における役割について研究されています。それらは腎癌の潜在的なバイオマーカーとみなされています。 これらの二量体を標的とした免疫療法の応用は、ウィルムス腫瘍1抗原(WT1)とともに、腎細胞癌(RCC)の治療に有望です {svg_1}.

生体分子NMR研究

チミン-α,α,α,6-D4 グリコールのようなチミン誘導体は、核磁気共鳴(NMR)における同位体標識前駆体として使用できます。 この応用は、核酸、タンパク質、その他の生体分子の構造とダイナミクスを研究するために不可欠です {svg_2}.

遺伝子治療研究

遺伝子治療では、チミン-α,α,α,6-D4 グリコールなどの修飾されたヌクレオ塩基を使用して、遺伝子発現と調節を研究しています。 これらは、遺伝性疾患のメカニズムを理解し、標的療法を開発するのに役立ちます {svg_3}.

光吸収と高調波発生の研究

チミンとその損傷形態(チミングルコールなど)の光吸収断面積スペクトルと高次高調波発生について研究が行われています。 これらの研究は、ヌクレオ塩基の光物理的特性とその光との相互作用を理解するために重要です {svg_4}.

作用機序

Target of Action

Thymine-α,α,α,6-d4 Glycol is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium-labeled compounds interact with their targets in a similar manner to their non-deuterated counterparts, with the key difference being the presence of deuterium . This can affect the pharmacokinetic and metabolic profiles of the drugs .

Biochemical Pathways

Deuterium-labeled compounds are often used as tracers in drug development processes, which can provide valuable insights into the biochemical pathways affected by the drug .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the effects of the drug at a molecular and cellular level .

Action Environment

It’s known that factors such as temperature can affect the stability and efficacy of deuterium-labeled compounds .

生化学分析

Biochemical Properties

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with various enzymes and proteins involved in these processes. For instance, it is recognized and excised by DNA glycosylases, such as endonuclease III and thymine DNA glycosylase, which initiate the base excision repair pathway . These interactions are crucial for maintaining genomic stability and preventing mutations.

Cellular Effects

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol affects various types of cells by influencing cellular processes such as DNA repair, cell signaling, and gene expression. In cells, the presence of thymine glycol lesions can lead to the activation of DNA repair pathways, including base excision repair and nucleotide excision repair . These pathways help to restore the integrity of the DNA and ensure proper cellular function. Additionally, the compound can impact cell signaling pathways by inducing stress responses and altering gene expression profiles related to DNA damage response .

Molecular Mechanism

At the molecular level, Thymine-Alpha,Alpha,Alpha,6-D4 Glycol exerts its effects through specific binding interactions with DNA repair enzymes. It acts as a substrate for DNA glycosylases, which recognize and remove the damaged base, creating an abasic site that is further processed by other enzymes in the repair pathway . This process involves the cleavage of the glycosidic bond between the damaged base and the sugar-phosphate backbone, followed by the recruitment of endonucleases, polymerases, and ligases to complete the repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymine-Alpha,Alpha,Alpha,6-D4 Glycol can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that thymine glycol lesions can persist in DNA, leading to chronic activation of repair pathways and potential alterations in cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of Thymine-Alpha,Alpha,Alpha,6-D4 Glycol in animal models vary with different dosages. At low doses, the compound can be effectively used to study DNA repair mechanisms without causing significant toxicity . At higher doses, it may induce adverse effects such as increased mutation rates, cellular stress, and potential toxicity due to the accumulation of DNA lesions . These threshold effects are important for determining safe and effective dosages for research purposes.

Metabolic Pathways

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol is involved in metabolic pathways related to DNA repair and nucleotide metabolism. It interacts with enzymes such as DNA glycosylases and endonucleases, which are essential for the excision and processing of damaged bases . The compound’s incorporation into DNA allows for the study of metabolic flux and the dynamics of DNA repair processes, providing insights into the cellular response to oxidative damage .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL involves the conversion of thymine to the desired compound through a series of reactions.", "Starting Materials": [ "Thymine", "Sodium borohydride (NaBH4)", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Thymine is dissolved in a mixture of ethanol and water.", "Sodium borohydride is added to the solution to reduce the thymine to thymine glycol.", "The solution is then treated with hydrochloric acid to protonate the thymine glycol.", "Deuterium oxide is added to the solution to exchange the hydrogen atoms with deuterium atoms.", "Sodium hydroxide is added to the solution to deprotonate the thymine glycol.", "The solution is then heated to promote the elimination of water, resulting in the formation of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL." ] } | |

CAS番号 |

132523-94-5 |

分子式 |

C7H6D4N2O4 |

分子量 |

190.19 |

同義語 |

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1148544.png)